molecular formula C7H12N2O2 B1279655 5-Tert-butylimidazolidine-2,4-dione CAS No. 169961-91-5

5-Tert-butylimidazolidine-2,4-dione

Cat. No.: B1279655
CAS No.: 169961-91-5
M. Wt: 156.18 g/mol
InChI Key: URPVILVQHHXONU-UHFFFAOYSA-N
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Description

5-Tert-butylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a tert-butyl group at the 5-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tert-butylimidazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of carbon dioxide with butanenitrile and 2-amino-3,3-dimethylbutane . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and pressures, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse range of chemical products.

Scientific Research Applications

5-Tert-butylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s stability and unique properties make it useful in biological studies, particularly in the development of new biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butylimidazolidine-2,4-dione is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

5-tert-butylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPVILVQHHXONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471598
Record name 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169961-91-5
Record name 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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